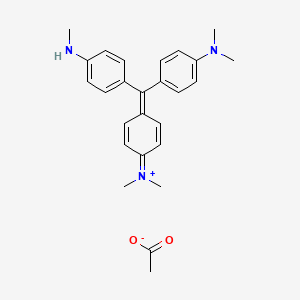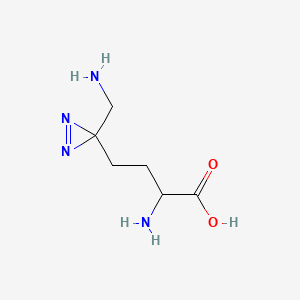
Photo-DL-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photo-DL-lysine is a photo-reactive amino acid based on DL-lysine. It is designed to capture proteins that bind to lysine post-translational modifications. This compound is particularly useful in studying protein-protein interactions and post-translational modifications in living cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Photo-DL-lysine involves incorporating a photo-cross-linker, such as diazirine, into the side chain of natural lysine. This process typically requires the use of specific reagents and controlled reaction conditions to ensure the successful incorporation of the photo-reactive group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using recombinant expression systems, such as Escherichia coli, to produce the compound in high yields. This method reduces the required amount of the photo-reactive amino acid by a factor of 10 compared to standard protocols, while maintaining high incorporation rates .
化学反応の分析
Types of Reactions
Photo-DL-lysine undergoes various chemical reactions, including photo-cross-linking, where the diazirine group reacts with adjacent molecules upon photoirradiation. This reaction results in the formation of covalent bonds between the photo-reactive amino acid and nearby proteins .
Common Reagents and Conditions
Common reagents used in these reactions include diazirine-based photo-cross-linkers and N-hydroxy-succinimide (NHS) esters. The reactions typically occur under UV light irradiation at a wavelength of approximately 365 nm .
Major Products Formed
The major products formed from these reactions are covalently linked protein complexes, which can be analyzed to study protein-protein interactions and protein structures .
科学的研究の応用
Photo-DL-lysine has a wide range of scientific research applications, including:
作用機序
Photo-DL-lysine exerts its effects through photo-cross-linking, where the diazirine group in the compound reacts with nearby proteins upon UV irradiation. This reaction forms covalent bonds between the photo-reactive amino acid and the target proteins, allowing for the capture and identification of proteins that bind to lysine post-translational modifications . The molecular targets and pathways involved include proteins that recognize histone modifications and other post-translational modifications .
類似化合物との比較
Similar Compounds
Photo-DL-lysine-d2: A deuterium-labeled version of this compound, used for similar applications but with enhanced stability and reduced interference in mass spectrometry analysis.
Photo-leucine: Another photo-reactive amino acid used for studying protein structures and interactions.
Photo-methionine: Similar to Photo-leucine, used for obtaining structural information on proteins.
Uniqueness
This compound is unique due to its ability to capture proteins that bind to lysine post-translational modifications, making it a valuable tool for studying protein-protein interactions and post-translational modifications in living cells .
特性
分子式 |
C6H12N4O2 |
|---|---|
分子量 |
172.19 g/mol |
IUPAC名 |
2-amino-4-[3-(aminomethyl)diazirin-3-yl]butanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12) |
InChIキー |
UQYHYAIQUDDSLT-UHFFFAOYSA-N |
正規SMILES |
C(CC1(N=N1)CN)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


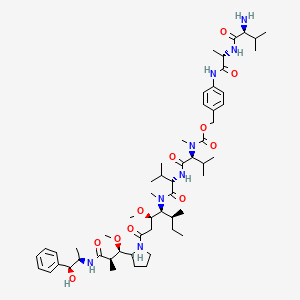
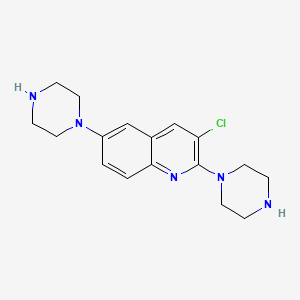
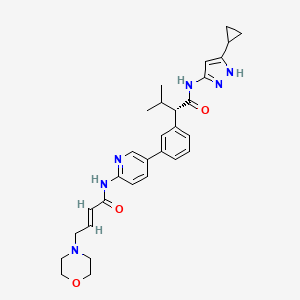
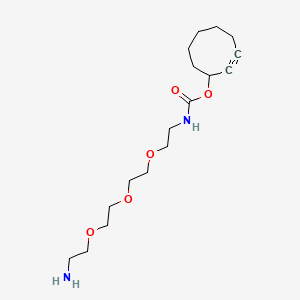
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
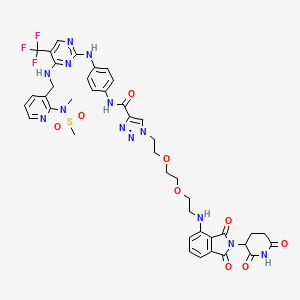
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
